TAMRA amine, 5-isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

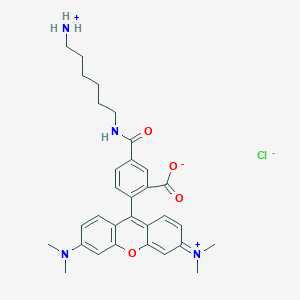

C31H37ClN4O4 |

|---|---|

Molecular Weight |

565.1 g/mol |

IUPAC Name |

5-(6-azaniumylhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate chloride |

InChI |

InChI=1S/C31H36N4O4.ClH/c1-34(2)21-10-13-24-27(18-21)39-28-19-22(35(3)4)11-14-25(28)29(24)23-12-9-20(17-26(23)31(37)38)30(36)33-16-8-6-5-7-15-32;/h9-14,17-19H,5-8,15-16,32H2,1-4H3,(H-,33,36,37,38);1H |

InChI Key |

VPOLLACBGNYGIN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC[NH3+])C(=O)[O-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAMRA Amine 5-Isomer for Researchers and Drug Development Professionals

Introduction

Tetramethylrhodamine (B1193902) (TAMRA) amine 5-isomer is a highly versatile fluorescent dye belonging to the rhodamine family of fluorophores. Renowned for its bright orange-red fluorescence, exceptional photostability, and pH-insensitivity, 5-TAMRA amine has become an indispensable tool in a myriad of applications within life sciences and drug discovery.[1] Its primary amine group serves as a reactive handle for covalent attachment to a wide array of biomolecules, enabling their fluorescent labeling and subsequent visualization and quantification.[2] This guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of TAMRA amine 5-isomer.

Core Properties and Quantitative Data

The utility of TAMRA amine 5-isomer is fundamentally linked to its photophysical properties. It exhibits a strong absorption maximum in the green region of the visible spectrum and emits bright, stable fluorescence in the orange-red region. This makes it compatible with common excitation sources, such as the 532 nm and 546 nm laser lines.[3][4] The primary amine group of the 5-isomer allows for its conjugation to various electrophilic groups on target molecules, such as carboxylic acids and activated esters.[2][5]

For clarity and comparative purposes, the key quantitative data for TAMRA amine 5-isomer and its commonly used derivatives are summarized in the table below.

| Property | 5-TAMRA Amine | 5-TAMRA NHS Ester | Reference(s) |

| Excitation Maximum (λex) | 541 - 553 nm | 541 - 546 nm | [5][6][7] |

| Emission Maximum (λem) | 567 - 575 nm | 567 - 580 nm | [5][6][7] |

| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ | ~84,000 - 95,000 M⁻¹cm⁻¹ | [6][7][8] |

| Quantum Yield (Φ) | ~0.1 | ~0.1 | [6][8] |

| Molecular Weight | ~430.5 g/mol (as free acid) | ~527.5 g/mol | [3][9] |

| Solubility | DMF, DMSO, Alcohols | DMF, DMSO | [6][10] |

| Storage Conditions | -20°C, in the dark, desiccated | -20°C, in the dark, desiccated | [2][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, quality control, and bioconjugation of TAMRA amine 5-isomer.

Synthesis of 5-Carboxytetramethylrhodamine (Precursor to TAMRA Amine)

The synthesis of the core structure of TAMRA involves the condensation of 3-(dimethylamino)phenol with 1,2,4-benzenetricarboxylic anhydride (B1165640). This process yields a mixture of the 5- and 6-isomers of carboxytetramethylrhodamine, which can then be separated.[5][11]

Materials:

-

3-(Dimethylamino)phenol

-

1,2,4-Benzenetricarboxylic anhydride

-

Propionic acid

-

Acetic acid

Procedure:

-

Acylation of 3-(dimethylamino)phenol with 1,2,4-benzenetricarboxylic anhydride is carried out in a suitable solvent such as propionic acid.[11]

-

This reaction produces a mixture of 4-dimethylamino-2-hydroxy-2',4'(5')-dicarboxybenzophenones.[11]

-

The individual 5- and 6-isomers of the benzophenone (B1666685) intermediates are separated by recrystallization from methanol and acetic acid.[5][11]

-

The purified 5-isomer of the dicarboxybenzophenone is then reacted with another equivalent of 3-(dimethylamino)phenol to yield 5-carboxytetramethylrhodamine.[11]

Note: The conversion of the carboxylic acid group to a primary amine to yield TAMRA amine 5-isomer can be achieved through standard organic chemistry reactions, such as a Curtius or Hofmann rearrangement, though specific protocols for this final step are proprietary to commercial suppliers.

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for purifying TAMRA amine 5-isomer and separating it from the 6-isomer and other reaction impurities.[12][13][14]

Instrumentation and Reagents:

-

Preparative HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample dissolved in a minimal amount of DMF or mobile phase

Procedure:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the crude TAMRA amine 5-isomer sample.

-

Elute the compounds using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-40 minutes.

-

Monitor the elution profile at the absorbance maximum of TAMRA (around 550 nm).

-

Collect the fractions corresponding to the desired isomer peak.

-

Analyze the collected fractions by analytical HPLC to assess purity.

-

Pool the pure fractions and remove the solvent by lyophilization.

Quality Control

Ensuring the purity and identity of TAMRA amine 5-isomer is critical for reproducible experimental results.

-

HPLC: As described in the purification protocol, analytical HPLC should be used to confirm the purity of the final product, which is typically expected to be ≥95%.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry can be used to confirm the molecular weight of the compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the TAMRA core and the presence of the amine functionality.[5][7] While specific spectra for the amine derivative are not publicly available, the general spectral features of the tetramethylrhodamine core are well-documented.[5]

-

Flow Cytometry for Conjugate Quality Control: For TAMRA-conjugated antibodies, flow cytometry can be a sensitive method to assess the quality and stability of the conjugate by measuring the fluorescence intensity of stained cells or beads over time.[2]

Protocol for Labeling Proteins with 5-TAMRA NHS Ester

The most common method for labeling proteins with TAMRA is through the use of its N-hydroxysuccinimide (NHS) ester derivative, which reacts efficiently with primary amines on the protein (e.g., the side chain of lysine (B10760008) residues) to form a stable amide bond.[6][8][15]

Materials:

-

5-TAMRA NHS ester

-

Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

-

Prepare a stock solution of 5-TAMRA NHS ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.[8]

-

Adjust the protein solution to a concentration of 2-10 mg/mL in a buffer at pH 8.3. If the protein is in a buffer like Tris, it must be exchanged into an amine-free buffer.[6][15]

-

Add the 5-TAMRA NHS ester stock solution to the protein solution to achieve a desired molar excess of the dye (typically 5-15 fold molar excess).[6][8]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

-

Separate the TAMRA-labeled protein from the unreacted dye using a desalting column or dialysis against an appropriate buffer (e.g., PBS).[8]

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Applications and Experimental Workflows

Fluorescence Microscopy and Immunofluorescence

TAMRA-labeled antibodies are widely used as secondary antibodies in immunofluorescence (IF) staining to visualize the localization of specific proteins within fixed and permeabilized cells.[9][16][17]

Flow Cytometry

In flow cytometry, TAMRA-conjugated antibodies are used to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.[18][19][20][21]

Fluorescence Resonance Energy Transfer (FRET)

TAMRA is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions, such as protein-protein interactions.[22][23][24][25] When a donor fluorophore (e.g., FAM) is in close proximity (1-10 nm) to TAMRA, energy is transferred from the excited donor to the acceptor, resulting in quenching of the donor's fluorescence and an increase in the acceptor's fluorescence.

Visualizing G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands, including those conjugated with TAMRA, are valuable tools for studying the binding, trafficking, and signaling of GPCRs in living cells.[10][26][27][28][29] These probes allow for real-time visualization of ligand-receptor interactions and can be used in high-throughput screening assays.

Conclusion

TAMRA amine 5-isomer and its derivatives are powerful and versatile fluorescent probes that have significantly advanced our ability to study biological processes at the molecular and cellular levels. Their bright, photostable fluorescence, coupled with their reactive amine functionality, makes them ideal for a wide range of applications, from fundamental research to drug discovery. By understanding the core properties and applying the detailed protocols outlined in this guide, researchers can effectively harness the capabilities of this essential fluorophore to achieve their scientific goals.

References

- 1. researchgate.net [researchgate.net]

- 2. Flow Cytometry as a Tool for Quality Control of Fluorescent Conjugates Used in Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Bioorthogonal site-selective conjugation of fluorescent dyes to antibodies: method and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05580E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. eurogentec.com [eurogentec.com]

- 7. 5(6)-Carboxytetramethylrhodamine (98181-63-6) 1H NMR spectrum [chemicalbook.com]

- 8. youdobio.com [youdobio.com]

- 9. abcam.cn [abcam.cn]

- 10. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eurogentec.com [eurogentec.com]

- 16. biotium.com [biotium.com]

- 17. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flow Cytometry Protocol | Abcam [abcam.com]

- 19. research.pasteur.fr [research.pasteur.fr]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Triple-FRET Technique for Energy Transfer Between Conjugated Polymer and TAMRA Dye with Possible Applications in Medical Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions | Semantic Scholar [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Visualization of G protein-coupled receptor (GPCR) Interactions in Living Cells Using Bimolecular Fluorescence Complementation (BiFC) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

A Technical Guide to 5-TAMRA Amine: Properties, Applications, and Experimental Protocols

This technical guide provides an in-depth overview of the fluorescent dye 5-TAMRA (Tetramethylrhodamine) amine, 5-isomer, tailored for researchers, scientists, and professionals in drug development. It covers the physicochemical properties, common applications in bioconjugation, and detailed experimental protocols.

Core Properties of 5-TAMRA Amine

5-TAMRA is a well-known rhodamine-based fluorophore widely used for labeling biomolecules. The 5-isomer is a purified, single isomer that ensures greater consistency in labeling and conjugation experiments compared to mixtures of isomers.[1] Its primary amine group provides a reactive handle for conjugation with various electrophilic groups.[2][3]

Physicochemical and Spectral Data

The key quantitative properties of 5-TAMRA amine are summarized in the table below. These values are crucial for designing and executing fluorescence-based assays.

| Property | Value | Reference |

| CAS Number | 2158336-47-9 (may be listed as inner salt) or 2158336-48-0 | [2][3][4][5][6] |

| Molecular Formula | C₃₁H₃₇ClN₄O₄ | [2][4][6] |

| Molecular Weight | 565.1 g/mol | [2][4] |

| Purity | ≥95% (typically by ¹H NMR and HPLC-MS) | [2][4][6] |

| Appearance | Dark red solid | [2] |

| Maximum Excitation (λabs) | 541 nm | [2][4] |

| Maximum Emission (λem) | 567 nm | [2][4] |

| Molar Extinction Coefficient (ε) | 84,000 M⁻¹cm⁻¹ | [2][4] |

| Fluorescence Quantum Yield (Φ) | 0.1 | [2][4] |

| Solubility | Good in DMF, DMSO, and alcohols | [2][4] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [3][4][6][7] |

Key Applications in Research and Development

The primary amine group on 5-TAMRA allows it to be covalently linked to various molecules, making it a versatile tool for fluorescent labeling.

-

Bioconjugation: The amine group can react with activated esters (like NHS esters), epoxides, and other electrophiles to label proteins, peptides, and nucleic acids.[2][3] This process, known as bioconjugation, attaches the fluorescent TAMRA tag to a biomolecule of interest.[8]

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA is a classic acceptor for the fluorophore fluorescein (B123965) (FAM) in FRET-based assays.[2][3][9] FRET is a powerful technique for studying molecular interactions, such as protein-protein binding or nucleic acid hybridization.[10]

-

Fluorescence Microscopy and Flow Cytometry: TAMRA-labeled biomolecules are used extensively in imaging applications, including immunofluorescent staining, fluorescence in situ hybridization (FISH), and flow cytometry to visualize and quantify cells and subcellular components.[11][12]

-

Oligonucleotide Labeling: It is a common label for DNA and RNA probes used in PCR, DNA sequencing, and hybridization studies.[10][13]

Experimental Protocols and Methodologies

Below are generalized protocols for the use of TAMRA in bioconjugation. The specific conditions, particularly molar ratios, may require optimization based on the specific biomolecule.

Protocol 1: Labeling an Activated Carboxylic Acid with 5-TAMRA Amine

This protocol describes the conjugation of 5-TAMRA amine to a biomolecule (e.g., a protein or peptide) that has been functionalized with an activated carboxylic acid, such as an NHS ester.

Materials:

-

5-TAMRA amine

-

Biomolecule with an activated carboxyl group (e.g., NHS ester)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25 gel filtration) or dialysis equipment

Procedure:

-

Prepare TAMRA Solution: Dissolve 5-TAMRA amine in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This should be prepared fresh.

-

Prepare Biomolecule Solution: Dissolve the biomolecule containing the activated carboxyl group in the reaction buffer to a concentration of 1-10 mg/mL.

-

Conjugation Reaction: Add the 5-TAMRA amine solution to the biomolecule solution. A molar excess of the amine may be required depending on the reactivity of the activated ester. A typical starting point is a 1.5 to 5-fold molar excess of the amine.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing can improve conjugation efficiency.

-

Purification: Separate the TAMRA-labeled biomolecule from unreacted dye and byproducts. This is commonly achieved using size-exclusion chromatography (e.g., a gel filtration column) or dialysis against an appropriate buffer.

Protocol 2: Labeling a Primary Amine on a Biomolecule with 5-TAMRA NHS Ester

This is a more common procedure where a TAMRA derivative containing an N-hydroxysuccinimide (NHS) ester is used to label primary amines (e.g., lysine (B10760008) residues) on a protein or peptide.[14]

Materials:

-

5-TAMRA NHS ester

-

Protein or peptide to be labeled

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)[14]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3[14]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 (optional)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment[14]

Procedure:

-

Prepare Dye Stock Solution: Dissolve 5-TAMRA NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[14]

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[14] Ensure the buffer is free of primary amines (e.g., Tris).

-

Conjugation Reaction: Add the dye stock solution dropwise to the protein solution while gently stirring. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be determined empirically.[12][14]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[14]

-

Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 15-30 minutes.[14]

-

Purification: Remove unreacted dye by gel filtration, spin columns, or dialysis.[14] The degree of substitution (DOS) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~547 nm (for TAMRA).[12]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of key processes involving 5-TAMRA.

Caption: Workflow for labeling a protein with 5-TAMRA NHS ester.

Caption: The principle of Fluorescence Resonance Energy Transfer (FRET).

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2158336-47-9_TAMRA amine,5-isomer_四甲基罗丹明-氨基,5-异构体 [xinyanbm.com]

- 7. interchim.fr [interchim.fr]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. lifetein.com [lifetein.com]

- 10. Tamra-5' Oligo Modifications from Gene Link [genelink.com]

- 11. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 12. eurogentec.com [eurogentec.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. youdobio.com [youdobio.com]

A Technical Guide to the Spectral Properties of TAMRA Amine 5-Isomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of 5-Carboxytetramethylrhodamine (TAMRA) amine, 5-isomer. TAMRA is a widely utilized fluorophore in biological and biomedical research, known for its bright orange-red fluorescence and high photostability.[1] This document consolidates key quantitative data, details established experimental protocols, and visualizes a common experimental workflow to facilitate a deeper understanding and application of this versatile fluorescent label.

Core Spectral Properties of TAMRA Amine 5-Isomer

TAMRA is a rhodamine-based fluorescent dye valued for its utility in a variety of applications, including fluorescence microscopy, DNA sequencing, and Förster Resonance Energy Transfer (FRET) assays.[1] It is commercially available as two primary isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[1] The amine-reactive form of TAMRA, often supplied as an N-hydroxysuccinimidyl (NHS) ester, readily conjugates with primary amines on biomolecules.[1][2] The spectral characteristics of TAMRA can be influenced by environmental factors such as solvent polarity, pH, and its conjugation state.[1][3]

Quantitative Spectral Data

The key spectral and physical properties of TAMRA amine 5-isomer and its amine-reactive succinimidyl ester (SE) derivative are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.

| Property | Value (TAMRA Amine, 5-isomer) | Value (5-TAMRA-SE) | References |

| Excitation Maximum (λex) | 540 - 553 nm | 541 - 565 nm | [4][5][6][7] |

| Emission Maximum (λem) | 565 - 575 nm | 567 - 580 nm | [4][5][6][7] |

| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ | 84,000 - 95,000 M⁻¹cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | ~0.1 | [4] |

| Molecular Weight | ~531.5 g/mol (free acid) | ~527.52 g/mol | [7] |

| Solubility | Good in DMF, DMSO, and alcohols | Soluble in DMF and DMSO | [4] |

Experimental Protocols

Accurate characterization and application of TAMRA amine 5-isomer require standardized experimental procedures. The following sections detail protocols for measuring fluorescence spectra and for labeling biomolecules with amine-reactive TAMRA.

Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of TAMRA amine 5-isomer.

1. Materials and Equipment:

-

TAMRA amine 5-isomer

-

Spectroscopy-grade solvent (e.g., DMSO, DMF, or PBS)

-

Spectrofluorometer

-

Quartz cuvettes

2. Procedure:

-

Sample Preparation: Prepare a dilute stock solution of TAMRA amine 5-isomer in a suitable solvent like DMSO. Further dilute the stock solution in the desired final buffer (e.g., PBS, pH 7.4) to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission scan mode.

-

Set the emission wavelength to the expected emission maximum (e.g., 575 nm).

-

Scan a range of excitation wavelengths (e.g., 480 nm to 580 nm).

-

The peak of the resulting spectrum will be the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Data Analysis: Record the excitation and emission maxima. For quantum yield determination, compare the integrated fluorescence intensity of the TAMRA sample to a standard with a known quantum yield under identical experimental conditions.[1]

Protocol for Labeling Biomolecules with 5-TAMRA-SE

This protocol provides a general procedure for conjugating 5-TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules such as proteins or amino-modified oligonucleotides.[1]

1. Materials and Equipment:

-

5-TAMRA-SE

-

Biomolecule to be labeled

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous DMSO or DMF

-

Gel filtration column (e.g., Sephadex G-25) for purification

-

Spectrophotometer

2. Procedure:

-

Dissolve Biomolecule: Dissolve the protein or other biomolecule in the reaction buffer at a concentration of 2-10 mg/mL.[2] Buffers containing primary amines, such as Tris, must be avoided.[1]

-

Prepare TAMRA-SE Stock Solution: Immediately before use, dissolve the 5-TAMRA-SE in a small amount of anhydrous DMSO or DMF.[1]

-

Conjugation Reaction: Add a calculated molar excess of the TAMRA-SE stock solution to the biomolecule solution. A dye-to-protein molar ratio of 5:1 to 20:1 is a common starting point.[9] Incubate the reaction for 1-4 hours at room temperature, protected from light.[1]

-

Purification: Separate the TAMRA-labeled biomolecule from the unreacted dye using a gel filtration column.[1]

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of TAMRA (e.g., 555 nm).[2]

-

Calculate the protein concentration and the dye concentration using the Beer-Lambert law, applying a correction factor for the dye's absorbance at 280 nm.[10]

-

The DOL is the molar ratio of the dye to the protein. An optimal DOL for antibodies is typically between 2 and 4.[9]

-

Visualizations

The following diagrams illustrate a typical workflow for biomolecule labeling with TAMRA and the fundamental principle of fluorescence.

Caption: Workflow for labeling biomolecules with TAMRA-SE.

Caption: Simplified Jablonski diagram of fluorescence.

References

- 1. benchchem.com [benchchem.com]

- 2. abcam.cn [abcam.cn]

- 3. Solvatochromism - Wikipedia [en.wikipedia.org]

- 4. This compound (A270317) | Antibodies.com [antibodies.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 7. biotium.com [biotium.com]

- 8. rsc.org [rsc.org]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 10. biotium.com [biotium.com]

TAMRA Amine 5-Isomer: A Technical Guide to DMSO Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of TAMRA (Tetramethylrhodamine) amine 5-isomer in Dimethyl Sulfoxide (DMSO), along with detailed experimental protocols and workflows for its application in bioconjugation and fluorescence-based assays.

Executive Summary

TAMRA amine 5-isomer is a widely utilized fluorescent dye in biological research, valued for its bright orange-red fluorescence and reactivity towards various functional groups. A critical parameter for its effective use is its solubility in appropriate solvents, with DMSO being a common choice for preparing stock solutions. While specific quantitative solubility data for the 5-isomer amine is not always readily available, this guide consolidates information from related TAMRA compounds and established laboratory protocols to provide a practical understanding of its solubility characteristics. This document also outlines detailed procedures for the preparation of TAMRA amine 5-isomer solutions and their application in labeling biomolecules.

Solubility of TAMRA Derivatives in DMSO

While many suppliers describe the solubility of TAMRA amine 5-isomer in DMSO as "good," precise quantitative values are often not provided.[1][2][3][4] However, by examining the solubility of structurally similar TAMRA derivatives, a practical working concentration can be established.

| Compound | Form | Molecular Weight ( g/mol ) | Reported Solubility in DMSO |

| 5-TAMRA | Carboxylic Acid | 430.46 | 50 mg/mL (116.16 mM)[5] |

| 5-TAMRA | Carboxylic Acid | 430.46 | 1 mg/mL[6] |

| 5-TAMRA-SE | NHS Ester | 527.52 | 5 mg/mL (9.48 mM)[7] |

| 6-TAMRA NHS Ester | NHS Ester | 527.52 | 10 mg/mL[8] |

| 5-TAMRA NHS Ester | NHS Ester | 527.52 | 10 mg/mL[1] |

Note: The solubility of a compound can be influenced by factors such as the purity of the compound and the solvent, temperature, and the use of techniques like sonication and warming.[5][7] For optimal results, it is recommended to use anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[5]

Based on the data for related compounds and common laboratory practices, a stock solution of TAMRA amine 5-isomer in anhydrous DMSO at a concentration of 10 mg/mL is a widely accepted and achievable starting point for most applications.[1][8][9][10]

Experimental Protocols

Preparation of a 10 mg/mL TAMRA Amine 5-Isomer Stock Solution in DMSO

This protocol describes the preparation of a stock solution of TAMRA amine 5-isomer, which can then be used for various bioconjugation reactions.

Materials:

-

TAMRA amine 5-isomer

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial containing the lyophilized TAMRA amine 5-isomer to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL.

-

Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

General Protocol for Labeling Peptides with TAMRA Amine

This protocol outlines a general procedure for the conjugation of TAMRA amine to a peptide containing a reactive group such as an activated ester (e.g., NHS ester).

Materials:

-

TAMRA amine 5-isomer stock solution (10 mg/mL in anhydrous DMSO)

-

Peptide containing an amine-reactive functional group (e.g., NHS ester)

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the peptide to be labeled in DMF or DMSO to a concentration of 0.1–1 mM.[11] It is crucial to confirm the peptide's solubility in the chosen organic solvent before proceeding.[11]

-

Add the TAMRA amine 5-isomer stock solution to the peptide solution. A molar ratio of 1:1 to 3:1 (dye:peptide) is a common starting point.[11]

-

Add a non-nucleophilic base, such as triethylamine, to the reaction mixture to facilitate the reaction.

-

Incubate the reaction at room temperature for at least 4 hours or overnight with continuous stirring, ensuring the reaction is protected from light.[11]

-

Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography or HPLC.

-

Upon completion, purify the TAMRA-labeled peptide from unreacted dye and other impurities using an appropriate method, typically reverse-phase HPLC.[12]

Experimental Workflows and Logical Relationships

The following diagrams illustrate common experimental workflows involving TAMRA amine 5-isomer.

References

- 1. youdobio.com [youdobio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. TAMRA amine, 5-isomer, 2158336-48-0 | BroadPharm [broadpharm.com]

- 4. This compound (A270317) | Antibodies.com [antibodies.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. youdobio.com [youdobio.com]

- 9. abcam.cn [abcam.cn]

- 10. interchim.fr [interchim.fr]

- 11. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. benchchem.com [benchchem.com]

TAMRA amine 5-isomer storage and stability

An In-Depth Technical Guide on the Storage and Stability of TAMRA Amine 5-Isomer

For researchers, scientists, and professionals in drug development, the integrity of fluorescent labeling reagents is paramount to generating reliable and reproducible data. Tetramethylrhodamine (TAMRA) amine 5-isomer is a widely used fluorescent dye, valued for its bright, photostable signal.[1][2] Proper handling and storage are critical to maintaining its chemical integrity and performance. This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling protocols for TAMRA amine 5-isomer.

TAMRA amine 5-isomer is an amine-functionalized derivative of the TAMRA fluorophore, designed for conjugation with electrophilic reagents like activated esters.[3][4] Its stability is influenced by temperature, light, and moisture. Adherence to recommended storage conditions is crucial for maximizing its shelf life.

Storage of Solid Compound

The solid form of TAMRA amine 5-isomer is relatively stable when stored correctly. For optimal long-term stability, the compound should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent moisture absorption.[3][4][5][6] Several suppliers state a shelf life of up to 24 months under these conditions.[3][7] For short-term needs, storage at +4°C is also acceptable.[6] The compound can be transported at ambient room temperature for periods of up to three weeks without significant degradation.[3][7]

Storage of Solutions

Once dissolved, the stability of TAMRA amine 5-isomer is reduced.[6] It is highly recommended to prepare stock solutions in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5][6] Alcohols are also suitable solvents.[3][4][5]

Stock solutions should be prepared fresh for optimal performance. If storage is necessary, unused stock solutions in anhydrous DMSO can be stored at -20°C for up to three months, provided they are protected from light and moisture.[8] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination from atmospheric water.

Quantitative Data Summary: Storage and Handling

The following tables summarize the key quantitative parameters for the storage and handling of TAMRA amine 5-isomer.

Table 1: Recommended Storage Conditions

| Form | Temperature | Light Exposure | Moisture Conditions | Stated Shelf Life (Solid) |

| Solid | -20°C (Long-term)[3][4][6] | Protect from light[3][4][6] | Desiccate[3][4][6] | 24 months[3][7] |

| +4°C (Short-term)[6] | ||||

| Solution | -20°C[8] | Protect from light and moisture[8] | Anhydrous Solvent | Up to 3 months[8] |

Table 2: Physicochemical and Spectral Properties

| Property | Value |

| Excitation Maximum (λex) | ~541 nm[3][4][5] |

| Emission Maximum (λem) | ~567 nm[3][4][5] |

| Molar Extinction Coefficient | ~84,000 M⁻¹cm⁻¹[4][5] |

| Recommended Solvents | DMF, DMSO, Alcohols[3][4][5] |

| Purity (Typical) | ≥95%[4][5] |

Stability Profile and Degradation Pathways

While TAMRA is known for its good photostability compared to other dyes like fluorescein (B123965) (FAM), its long-term stability can be compromised by several factors.[1][9]

-

Photostability: TAMRA offers high photostability suitable for long-term imaging experiments.[1] However, prolonged exposure to light should always be avoided during storage and handling to prevent photobleaching.[3][7]

-

pH Sensitivity: The fluorescence of TAMRA is generally considered to be stable and insensitive across a range of pH values.[9] However, some studies note that its performance is optimal in neutral to slightly acidic environments and that its fluorescence can be pH-dependent.[2] Furthermore, extreme pH levels can catalyze the degradation of molecules, including dyes and their conjugates.[10][11]

-

Hydrolysis and Oxidation: As with any complex organic molecule, TAMRA amine is susceptible to degradation via hydrolysis and oxidation, particularly when in solution. The use of anhydrous solvents for stock solutions is critical to minimize water-mediated degradation. Protecting solutions from air can help reduce oxidative damage.

Caption: Conceptual overview of factors leading to the degradation of TAMRA amine 5-isomer.

Experimental Protocols

While specific stability-indicating assays are proprietary to manufacturers, a general workflow can be established to assess the stability of TAMRA amine 5-isomer under specific experimental conditions.

General Handling and Solution Preparation Workflow

Proper handling from receipt to use is essential. The following workflow outlines the best practices.

Caption: Recommended workflow for handling and preparing TAMRA amine 5-isomer solutions.

Protocol for Assessing Dye Stability

This protocol provides a framework for evaluating the stability of a TAMRA amine solution over time.

1. Materials:

- TAMRA amine 5-isomer

- Anhydrous DMSO or other chosen solvent

- Aqueous buffers at various pH values (e.g., pH 4, 7, 9)

- HPLC system with a fluorescence detector and/or a UV-Vis detector

- Spectrofluorometer and UV-Vis spectrophotometer

2. Sample Preparation:

- Prepare a concentrated primary stock solution of TAMRA amine in anhydrous DMSO (e.g., 10 mM).

- Create secondary stocks by diluting the primary stock into the desired experimental buffers (e.g., to a final concentration of 100 µM). Note the potential for precipitation in purely aqueous solutions.

3. Stress Conditions:

- Temperature: Aliquot samples and store them at different temperatures (e.g., 4°C, 25°C, and 37°C).

- Light Exposure: Expose a set of aliquots to ambient lab light or a controlled light source, while keeping a parallel set wrapped in foil as a dark control.

- Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).

4. Analysis:

- HPLC Analysis: At each time point, inject a sample onto a reverse-phase HPLC column.

- Monitor the elution profile at the absorbance maximum (~541 nm) and fluorescence emission (~567 nm).

- Quantify the area of the peak corresponding to the intact TAMRA amine. A decrease in this peak area over time indicates degradation.

- Observe the appearance of new peaks, which correspond to degradation products.

- Spectroscopic Analysis:

- Record the absorbance spectrum. A decrease in absorbance at the maximum wavelength suggests degradation.

- Record the fluorescence emission spectrum. A decrease in fluorescence intensity is a direct measure of the loss of dye performance. Shifts in the emission maximum can indicate the formation of new chemical species.

5. Data Presentation:

- Plot the percentage of remaining intact TAMRA amine (as determined by HPLC peak area) versus time for each condition.

- Plot the relative fluorescence intensity versus time for each condition.

By following these guidelines, researchers can ensure the quality and stability of their TAMRA amine 5-isomer, leading to more accurate and reproducible results in their labeling and imaging applications.

References

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. lifetein.com [lifetein.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 5. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. lumiprobe.com [lumiprobe.com]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Principles of TAMRA Amine 5-Isomer Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles underlying the fluorescence of TAMRA (Tetramethylrhodamine) amine 5-isomer, a widely utilized fluorophore in biological research and drug development. We will delve into its photophysical properties, factors influencing its fluorescence, and its applications in biomolecular labeling, supported by detailed experimental protocols and visualizations.

Core Principles of TAMRA Fluorescence

TAMRA is a rhodamine-based fluorescent dye known for its bright orange-red fluorescence and high photostability.[1] The fluorescence phenomenon is based on the absorption of light at a specific wavelength, which excites the molecule to a higher energy state. The molecule then returns to its ground state by emitting a photon of light at a longer wavelength. This process is cyclical and allows for sensitive detection.

The 5-isomer of TAMRA amine possesses a primary amine group that can be used for conjugation to various electrophiles, such as activated esters and epoxides, or in reductive amination reactions.[2][3] This reactive group allows for the stable labeling of a wide range of biomolecules.

Photophysical Properties

The key photophysical characteristics of TAMRA amine 5-isomer are summarized in the table below. These properties are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | References |

| Excitation Maximum (λex) | ~541 - 555 nm | [2][4][5][6] |

| Emission Maximum (λem) | ~567 - 580 nm | [2][4][5][7] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [2][5][8] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 | [2][7][8] |

| Molecular Weight | ~565.1 g/mol | [4] |

Factors Influencing Fluorescence

The fluorescence intensity and spectral properties of TAMRA can be influenced by its local environment. Understanding these factors is critical for obtaining reliable and reproducible data.

-

pH: The fluorescence of TAMRA is pH-sensitive. Its intensity can decrease in alkaline environments (pH > 8.0) due to structural changes in the rhodamine backbone.[7] Therefore, maintaining a stable and appropriate pH during experiments is essential.

-

Solvent Polarity: The polarity of the solvent can affect the fluorescence quantum yield of TAMRA. Rhodamine dyes are generally highly fluorescent in polar solvents.[9]

-

Quenching: Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. Proximity to certain molecules, such as guanosine (B1672433) residues in DNA, can lead to quenching.[10][11] Self-quenching can also occur at high labeling densities on a biomolecule.[7]

-

FRET: TAMRA is a popular acceptor for Förster Resonance Energy Transfer (FRET) with donor fluorophores like fluorescein (B123965) (FAM).[2][3] FRET is a distance-dependent interaction between two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon.

Applications in Research and Drug Development

The bright and stable fluorescence of TAMRA amine 5-isomer makes it a valuable tool for a wide range of applications:

-

Fluorescent Labeling: Covalent labeling of proteins, peptides, and amine-modified oligonucleotides for visualization and quantification.[12]

-

Fluorescence Microscopy: Imaging the localization and dynamics of labeled biomolecules within cells and tissues.[8]

-

Flow Cytometry: Identifying and sorting cells based on the fluorescence of labeled probes.[6]

-

Real-Time PCR: Used as a quencher for a reporter dye in dual-labeled probes, such as TaqMan probes.[12][13]

-

FRET-based Assays: Studying molecular interactions, such as protein-protein interactions and enzyme activity.[7][14]

Experimental Protocols

Detailed methodologies for labeling biomolecules with TAMRA and for fluorescence measurements are provided below. While TAMRA amine itself can be used in specific conjugation chemistries, the most common method for labeling primary amines on biomolecules involves the use of its N-hydroxysuccinimidyl (NHS) ester derivative.

Protocol for Labeling Proteins with TAMRA NHS Ester

This protocol provides a general procedure for labeling primary amines (e.g., lysine (B10760008) residues) on proteins.

Materials:

-

TAMRA NHS ester (5-isomer)

-

Protein of interest

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration or dialysis)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the sodium bicarbonate buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).[15][16]

-

Prepare Dye Solution: Immediately before use, dissolve the TAMRA NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[1][15]

-

Reaction: While gently stirring, add a 5-10 molar excess of the dissolved TAMRA NHS ester to the protein solution.[15][16]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[15][16]

-

Purification: Separate the labeled protein from the unreacted dye using a suitable purification method like gel filtration or dialysis.[15][16]

Protocol for Determining Relative Fluorescence Quantum Yield

This protocol describes how to measure the relative quantum yield of a TAMRA conjugate using a known standard.

Materials:

-

TAMRA-labeled sample

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions for both the TAMRA sample and the standard in the same solvent.

-

Measure Absorbance: Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.

-

Measure Fluorescence Emission: Record the fluorescence emission spectra for each dilution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield.

-

Calculate Quantum Yield: The quantum yield of the TAMRA sample (Φ_sample) can be calculated using the following equation:[1]

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Visualizations

The following diagrams illustrate key concepts and workflows related to TAMRA amine 5-isomer fluorescence.

References

- 1. benchchem.com [benchchem.com]

- 2. TAMRA amine, 5-isomer (A270317) | Antibodies.com [antibodies.com]

- 3. TAMRA амин, 5-изомер | CAS#:2158336-47-9 (inner salt) [ru.lumiprobe.com]

- 4. This compound, 2158336-48-0 | BroadPharm [broadpharm.com]

- 5. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 6. TAMRA Dye - ADC Linkers | AxisPharm [axispharm.com]

- 7. lifetein.com [lifetein.com]

- 8. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]

- 9. Enhancement of fluorescent resonant energy transfer and the antenna effect in DNA structures with multiple fluorescent dyes - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01470H [pubs.rsc.org]

- 10. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lumiprobe.com [lumiprobe.com]

- 13. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 14. researchgate.net [researchgate.net]

- 15. youdobio.com [youdobio.com]

- 16. youdobio.com [youdobio.com]

An In-depth Technical Guide to TAMRA Amine 5-Isomer and 6-Isomer

Introduction

Carboxytetramethylrhodamine (TAMRA) is a highly versatile and widely utilized fluorescent dye in biological and biomedical research.[1] As a member of the rhodamine family, it is recognized for its bright orange-red fluorescence, excellent photostability, and its utility as a FRET (Förster Resonance Energy Transfer) acceptor for dyes like FAM.[1][2][3] TAMRA is commonly employed for labeling biomolecules such as peptides, proteins, and nucleic acids.[3][4] It is synthesized as a mixture of two positional isomers: the 5-isomer (5-TAMRA) and the 6-isomer (6-TAMRA).[1][5] While often sold as a mixture, purified single isomers are available and preferred for applications where reproducibility and well-defined molecular properties are critical.[2] This guide provides a detailed comparison of the 5- and 6-isomers of TAMRA amine, focusing on their chemical, physical, and functional differences to aid researchers in selecting the appropriate reagent for their specific application.

Core Chemical and Physical Differences

The fundamental difference between the 5- and 6-isomers of TAMRA lies in the substitution position of the carboxyl group on the benzoic acid portion of the xanthene core. This seemingly minor positional change can influence the dye's interaction with its local environment, although its core spectral properties remain largely indistinguishable.[1][6]

Structural Diagrams

The logical relationship from the synthesis of TAMRA to its application in bioconjugation is depicted below. The synthesis typically results in a mixture of the 5- and 6-isomers, which can be separated chromatographically to yield pure isomers for specific applications.

Quantitative Data Summary

The spectral properties of the 5- and 6-isomers of TAMRA are nearly identical.[1][6] The choice between isomers is therefore less dependent on their fluorescence characteristics and more on the specific requirements of the conjugation chemistry and the biological system under investigation. The table below summarizes the key quantitative data for TAMRA.

| Property | 5-Isomer Value | 6-Isomer Value | Notes |

| Molecular Weight | 430.45 g/mol [1] | 430.45 g/mol [2] | For the carboxylic acid form. |

| Excitation Maximum (λex) | ~546 nm[1] | ~543 - 554 nm[7] | Varies with solvent and conjugation state.[1] |

| Emission Maximum (λem) | ~580 nm | ~570 - 577 nm[7] | Varies with solvent and conjugation state.[1] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[1] | >78,000 M⁻¹cm⁻¹[7] | In methanol (B129727) or aqueous buffer. |

| Fluorescence Quantum Yield (Φ) | ~0.1[1] | High[7] | Can be influenced by the local environment. |

Reactivity and Bioconjugation

Both 5- and 6-TAMRA are available with various reactive groups to facilitate covalent labeling of biomolecules. The most common forms are the carboxylic acid and its activated N-hydroxysuccinimide (NHS) ester derivative. The amine-reactive NHS ester readily couples with primary amines on proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides under mild alkaline conditions to form stable amide bonds.[7][8]

While the reactivity of the two isomers is generally considered to be very similar, there are anecdotal preferences within the scientific community:

-

5-TAMRA is often preferred for labeling peptides and proteins.[2]

-

6-TAMRA is frequently chosen for labeling nucleotides and in DNA sequencing applications.[2]

The minor difference in the position of the linker arm may subtly affect the orientation and local environment of the dye once conjugated, which could be significant in sensitive applications like FRET.[2] For most general labeling purposes, a mixture of the isomers is often sufficient and more cost-effective. However, for applications demanding high reproducibility and well-characterized conjugates, the use of a single, pure isomer is strongly recommended.[2]

Experimental Protocols

Protocol 1: Protein Labeling with TAMRA-NHS Ester

This protocol provides a general method for labeling proteins with either 5- or 6-TAMRA NHS ester.[7][9]

Materials:

-

5- or 6-TAMRA NHS Ester

-

Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare TAMRA Stock Solution: Dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Protect from light.[9]

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer (Tris buffers are not suitable).

-

Reaction: Add the TAMRA stock solution to the protein solution. A molar ratio of 5:1 to 10:1 (dye:protein) is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.[9]

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[9]

-

Purification: Remove unconjugated dye by passing the reaction mixture through an SEC column equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute first as a colored band.[9]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for TAMRA).

Protocol 2: Amine Conjugation via Carbodiimide Chemistry (for TAMRA carboxylic acid)

This protocol details the conjugation of TAMRA carboxylic acid to a primary amine-containing biomolecule using EDC and NHS.[10][11]

Materials:

-

5- or 6-TAMRA carboxylic acid

-

Biomolecule with primary amines

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer (e.g., MES buffer, pH 4.7-6.0)[11]

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)[10]

-

Anhydrous DMSO or DMF

-

Purification column (e.g., SEC)

Procedure:

-

Reagent Preparation: Dissolve TAMRA carboxylic acid in a small amount of DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[10]

-

Activation of Carboxylic Acid: In an amine-free, slightly acidic buffer (Activation Buffer), combine TAMRA, EDC, and NHS (a common molar ratio is 1:1.5:1.5). Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.[10][11]

-

Protein Conjugation: Add the activated TAMRA-NHS ester solution to the biomolecule solution in the Coupling Buffer.[10]

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.[10][11]

-

Purification: Purify the conjugate as described in the previous protocol to remove unreacted dye and coupling reagents.[10]

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioconjugation experiment using an amine-reactive TAMRA dye.

Separation and Purification of Isomers

The synthesis of TAMRA typically yields a mixture of the 5- and 6-isomers. While this mixture is suitable for many applications, high-performance liquid chromatography (HPLC) can be employed to separate them.[6][12] The ability to separate these positional isomers is crucial for manufacturing single-isomer products, which offer superior batch-to-batch consistency.[13][14]

Conclusion

The 5- and 6-isomers of TAMRA amine are two closely related fluorophores that exhibit nearly identical spectral properties. The primary distinction lies in the attachment point of the reactive carboxyl group, which can lead to subtle differences in the behavior of the final conjugate. While a mixture of isomers is adequate for many routine labeling applications, the use of single, purified isomers is highly recommended for quantitative studies, FRET-based assays, and any application where reproducibility and precise molecular structure are paramount. The choice between the 5- and 6-isomer may be guided by established conventions (5-TAMRA for proteins, 6-TAMRA for nucleic acids), but for novel applications, empirical testing may be necessary to determine the optimal choice.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. TAMRA dye for labeling in life science research [baseclick.eu]

- 4. akinainc.com [akinainc.com]

- 5. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 6. researchgate.net [researchgate.net]

- 7. empbiotech.com [empbiotech.com]

- 8. biotium.com [biotium.com]

- 9. youdobio.com [youdobio.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Chiral separation of tamsulosin isomers by HPLC using cellulose tris (3,5-dimethhylphenylcarbamate) as a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. rsc.org [rsc.org]

Applications of Rhodamine Dyes in Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Rhodamine dyes are a class of highly fluorescent compounds that have become indispensable tools in biological research and drug development. Their bright fluorescence, photostability, and tunable chemical structures make them ideal for a wide range of applications, from visualizing cellular structures to sensing specific molecular events. This guide provides a comprehensive overview of the core applications of rhodamine dyes in biology, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Core Applications of Rhodamine Dyes

Rhodamine derivatives are versatile fluorophores used in numerous biological applications, including:

-

Fluorescence Microscopy: As bright and photostable labels, rhodamine dyes are extensively used in various fluorescence microscopy techniques, including confocal, super-resolution, and live-cell imaging, to visualize specific proteins, organelles, and cellular processes.[1][2][3][4][5][6]

-

Flow Cytometry: Rhodamine-conjugated antibodies and other probes are employed for the high-throughput analysis and sorting of cells based on the expression of specific surface or intracellular markers.[3][4][5][6][7][8]

-

Fluorescent Probes and Sensors: The fluorescence of certain rhodamine derivatives is sensitive to their local environment, enabling their use as sensors for pH, metal ions, and enzyme activity.[]

-

Mitochondrial Staining: Cationic rhodamine dyes, such as Rhodamine 123, accumulate in mitochondria in a membrane potential-dependent manner, making them valuable tools for assessing mitochondrial health and function.[2][7][10][11][12]

Photophysical Properties of Common Rhodamine Dyes

The selection of a suitable rhodamine dye is critical for the success of an experiment and depends on its specific photophysical properties. The table below summarizes the key spectral characteristics of some of the most commonly used rhodamine derivatives in biological research.

| Dye | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Rhodamine B | 545 - 553 | 566 - 577 | 106,000 | 0.31 - 0.70 | Water, Ethanol[13][14][15][16][17][18] | |

| Rhodamine 6G | R6G | ~525 | ~555 | ~80,000 | 0.95 | Ethanol[19][20][21] |

| Rhodamine 123 | Rh123 | 505 - 508 | 528 - 529 | Not widely reported | 0.90 | [1][7] |

| Tetramethylrhodamine isothiocyanate | TRITC | 544 - 557 | 570 - 576 | 87,000 | Not widely reported | [22][23][24][25] |

Key Experimental Protocols

This section provides detailed methodologies for some of the most common applications of rhodamine dyes in biological research.

Immunofluorescence Staining of Cellular Proteins using TRITC-Conjugated Antibodies

This protocol outlines the steps for labeling specific proteins within fixed and permeabilized cells using a TRITC-conjugated secondary antibody.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (specific to the target protein)

-

TRITC-conjugated secondary antibody (specific to the primary antibody species)

-

Antifade mounting medium

-

Microscope slides

Procedure:

-

Cell Fixation:

-

Wash the cells on coverslips three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in blocking buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the TRITC-conjugated secondary antibody in blocking buffer, protecting it from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for TRITC (Excitation: ~544 nm, Emission: ~570 nm).[25]

-

Measurement of Mitochondrial Membrane Potential using Rhodamine 123

This protocol describes how to use Rhodamine 123 and flow cytometry to assess changes in mitochondrial membrane potential (ΔΨm), a key indicator of cell health and apoptosis.[2][7] A decrease in ΔΨm leads to a reduction in Rhodamine 123 accumulation in the mitochondria and thus a decrease in fluorescence intensity.

Materials:

-

Suspension or adherent cells

-

Cell culture medium

-

Rhodamine 123 stock solution (e.g., 1 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired density.

-

For adherent cells, detach them using trypsin-EDTA and resuspend in fresh culture medium.

-

Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/mL.

-

-

Rhodamine 123 Staining:

-

Prepare a working solution of Rhodamine 123 by diluting the stock solution in cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[10]

-

Add the Rhodamine 123 working solution to the cell suspension.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

-

Washing:

-

Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed PBS.

-

Repeat the wash step twice to remove any unbound dye.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in PBS.

-

Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 525/50 nm bandpass).

-

Collect the fluorescence data for at least 10,000 events per sample. A decrease in the mean fluorescence intensity of the cell population indicates a depolarization of the mitochondrial membrane.

-

Enzyme Activity Assay using a Rhodamine 110-Based Substrate

This protocol provides a general framework for measuring the activity of proteases using a fluorogenic rhodamine 110-based substrate. The substrate is initially non-fluorescent, but upon enzymatic cleavage, it releases the highly fluorescent Rhodamine 110.[26]

Materials:

-

Purified enzyme or cell lysate

-

Assay buffer (optimal for the specific enzyme)

-

Rhodamine 110-based enzyme substrate (e.g., bis-(CBZ-Arg)-R110 for serine proteases)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Rhodamine 110-based substrate in DMSO.

-

Dilute the substrate to the desired working concentration in the assay buffer immediately before use.

-

Prepare a dilution series of the enzyme or cell lysate in the assay buffer.

-

-

Assay Setup:

-

Pipette 50 µL of the enzyme dilutions into the wells of the 96-well microplate.

-

Include a negative control with assay buffer only (no enzyme).

-

-

Initiation of Reaction:

-

Add 50 µL of the substrate working solution to each well to start the reaction.

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (Excitation: ~498 nm, Emission: ~521 nm).[26]

-

The fluorescence intensity is directly proportional to the enzyme activity.

-

Visualizing Biological Processes with Rhodamine Dyes

Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows involving rhodamine dyes.

Signaling Pathway: Apoptosis Monitoring

Rhodamine 123 can be used to monitor the intrinsic pathway of apoptosis, where a loss of mitochondrial membrane potential is a key event.[2][27]

Caption: Intrinsic apoptosis pathway monitored by Rhodamine 123.

Experimental Workflow: FRET-Based Biosensor

Rhodamine dyes can be paired with other fluorophores (like fluorescein) in Fluorescence Resonance Energy Transfer (FRET) based biosensors to detect molecular interactions or conformational changes.

Caption: Workflow of a FRET-based biosensor using a rhodamine acceptor.

Logical Relationship: Rhodamine-Based Metal Ion Sensing

Many rhodamine-based sensors for metal ions operate on a spirolactam ring-opening mechanism. The "closed" spirolactam form is non-fluorescent, while binding to a metal ion induces a conformational change to the "open," fluorescent form.[]

Caption: Mechanism of a rhodamine-based "turn-on" metal ion sensor.

This technical guide provides a foundational understanding of the diverse applications of rhodamine dyes in biological research. By leveraging their robust fluorescent properties and the availability of a wide array of derivatives, researchers can continue to illuminate the intricate workings of biological systems.

References

- 1. Spectrum [Rhodamine 123] | AAT Bioquest [aatbio.com]

- 2. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodamine - Wikipedia [en.wikipedia.org]

- 4. Applications of Rhodamine B_Chemicalbook [chemicalbook.com]

- 5. dbkgroup.org [dbkgroup.org]

- 6. Rhodamine B - Wikipedia [en.wikipedia.org]

- 7. Rhodamine 123 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectrum [Rhodamine B] | AAT Bioquest [aatbio.com]

- 14. omlc.org [omlc.org]

- 15. researchgate.net [researchgate.net]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. Absorption [Rhodamine B] | AAT Bioquest [aatbio.com]

- 18. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]

- 19. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ccny.cuny.edu [ccny.cuny.edu]

- 21. researchgate.net [researchgate.net]

- 22. TRITC (Tetramethylrhodamine isothiocyanate) | TdB Labs [tdblabs.se]

- 23. interchim.fr [interchim.fr]

- 24. FluoroFinder [app.fluorofinder.com]

- 25. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]

- 26. tools.thermofisher.com [tools.thermofisher.com]

- 27. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to Fluorescent Labeling of Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the core principles and techniques for fluorescently labeling biomolecules. It is designed to be a practical resource for researchers, scientists, and drug development professionals who utilize fluorescently labeled molecules in a wide array of applications, from basic research to high-throughput screening.

Core Principles of Fluorescent Labeling

Fluorescent labeling is a cornerstone technique in modern life sciences, enabling the detection and tracking of biomolecules with high sensitivity and specificity. The process involves the covalent attachment of a fluorescent molecule, known as a fluorophore, to a target biomolecule, such as a protein, antibody, or nucleic acid.[1] This conjugation allows researchers to visualize, quantify, and monitor the localization, dynamics, and interactions of these molecules within complex biological systems.

The fundamental principle lies in the ability of fluorophores to absorb light at a specific wavelength (excitation) and subsequently emit light at a longer wavelength (emission). This phenomenon, known as fluorescence, provides a detectable signal that can be measured using various instruments, including fluorescence microscopes, plate readers, and flow cytometers. The choice of fluorophore and labeling chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired experimental outcome.

Common Fluorophores and Their Properties

A wide variety of fluorescent dyes are commercially available, each with unique spectral properties. Key parameters to consider when selecting a fluorophore include its excitation and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light), and quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

Below is a summary of the quantitative properties of several commonly used fluorophores.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Small Molecule Dyes | ||||

| FITC (Fluorescein Isothiocyanate) | 495 | 519 | ~75,000 | ~0.92 |

| TRITC (Tetramethylrhodamine Isothiocyanate) | 557 | 576 | ~100,000 | ~0.65-0.70 |

| Alexa Fluor 488 | 496 | 519 | ~71,000 | ~0.92 |

| Alexa Fluor 594 | 590 | 617 | ~73,000 | ~0.66 |

| Cy3 | 554 | 568 | ~150,000 | ~0.15 |

| Cy5 | 649 | 667 | ~250,000 | ~0.27 |

| DAPI (4',6-diamidino-2-phenylindole) | 358 | 461 | ~27,000 | ~0.92 (bound to DNA) |

| Hoechst 33342 | 350 | 461 | ~47,000 | - |

| Fluorescent Proteins | ||||

| EGFP (Enhanced Green Fluorescent Protein) | 488 | 507 | ~55,900 | ~0.60 |

| DsRed | 558 | 583 | ~75,000 | ~0.7 |

| mCherry | 587 | 610 | ~72,000 | ~0.22 |

Key Labeling Chemistries and Experimental Protocols

The choice of labeling chemistry depends on the available functional groups on the target biomolecule. The most common approaches target primary amines, thiols, or utilize bioorthogonal reactions like click chemistry.

Amine-Reactive Labeling using NHS Esters

This is one of the most common methods for labeling proteins, as primary amines are abundant in the side chains of lysine (B10760008) residues and at the N-terminus of polypeptide chains.[2] N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at slightly basic pH (8.0-9.0), forming stable amide bonds.[2]

Figure 1: General workflow for amine-reactive fluorescent labeling.

Figure 2: NHS ester reaction with a primary amine.

Experimental Protocol: Amine Labeling of an Antibody with an NHS Ester

-

Protein Preparation:

-

Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction.

-

-

Dye Preparation:

-

Immediately before use, dissolve the amine-reactive NHS ester dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Calculate the required volume of the dye solution to achieve the desired molar ratio of dye to protein. A starting point of a 10-20 fold molar excess of dye to antibody is often recommended.

-

While gently stirring the antibody solution, slowly add the dye solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The labeled antibody will elute first.

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. This is calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

-

Thiol-Reactive Labeling using Maleimides

This method targets the sulfhydryl groups of cysteine residues. Since cysteine is a less abundant amino acid than lysine, thiol-reactive labeling can offer more site-specific conjugation.[3] Maleimides are the most common thiol-reactive functional group, reacting with sulfhydryls at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[4]

Figure 3: Maleimide reaction with a thiol group.

Experimental Protocol: Thiol Labeling of a Protein with a Maleimide

-

Protein Preparation:

-

Dissolve the protein in a thiol-free, degassed buffer at pH 7.0-7.5 (e.g., phosphate-buffered saline, PBS).

-

If necessary, reduce disulfide bonds to free up sulfhydryl groups by incubating with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). If DTT is used, it must be removed before adding the maleimide dye.

-

-

Dye Preparation:

-

Dissolve the maleimide-functionalized dye in DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Add the dye solution to the protein solution to achieve a 10-20 fold molar excess of dye.

-